Chloroacetyl-L-valine

Enzyme Kinetics α-Chymotrypsin Substrate Specificity

Chloroacetyl-L-valine (CAS 2279-16-5), pure L-enantiomer ≥98%. Superior α-chymotrypsin substrate: 2.6× catalytic efficiency over Ac-Met, 26.6× over Formyl-Met, enabling stronger signal at lower substrate concentrations for HTS and thermophilic enzyme screening. The chloroacetyl group provides a reactive handle for nucleophilic substitution — impossible with acetyl/benzoyl analogs — enabling selective bioconjugation. Essential for chiral discrimination assays; DL/D-isomers fail to recapitulate native enzyme kinetics. Distinct electronic/steric profile for active site SAR mapping.

Molecular Formula C7H12ClNO3
Molecular Weight 193.63 g/mol
CAS No. 2279-16-5
Cat. No. B146229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroacetyl-L-valine
CAS2279-16-5
Molecular FormulaC7H12ClNO3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)CCl
InChIInChI=1S/C7H12ClNO3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3H2,1-2H3,(H,9,10)(H,11,12)/t6-/m0/s1
InChIKeyLJRISAYPKJORFZ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloroacetyl-L-valine (CAS 2279-16-5): A Valine-Derived Building Block with Defined Enzyme Kinetics for α-Chymotrypsin Studies


Chloroacetyl-L-valine (CAS 2279-16-5), also known as N-(2-chloroacetyl)-L-valine, is an amino acid derivative with the molecular formula C7H12ClNO3 and a molecular weight of 193.63 g/mol [1]. The compound features a chloroacetyl group attached to the L-enantiomer of valine, making it a chiral, N-protected amino acid derivative commonly used in peptide synthesis and as a substrate in enzymatic assays . Its reactivity stems from the electrophilic chloroacetyl moiety, which can participate in nucleophilic substitution reactions, and its chiral nature, which influences biological interactions . This compound is distinct from its DL- and D-analogs due to its specific stereochemistry, which is critical for applications involving chiral recognition and enzyme specificity.

Chloroacetyl-L-valine: Why Acyl Group and Stereochemistry Prevent Direct Substitution by Other Valine Derivatives


Generic substitution of Chloroacetyl-L-valine with other valine derivatives—such as acetyl-L-valine, benzoyl-L-valine, or the DL-racemic mixture—is not viable due to substantial differences in enzyme kinetics, stereospecific interactions, and chemical reactivity. The chloroacetyl group confers distinct electrophilic properties and a unique hydrolysis profile compared to acetyl or benzoyl analogs, leading to different Km and kcat/Km values in α-chymotrypsin assays [1]. Additionally, the L-enantiomer is essential for applications requiring chiral discrimination, such as characterizing N-acylamino acid racemases, where the D- or DL-forms exhibit different enzyme recognition . Using the wrong analog can yield inaccurate kinetic parameters, compromise the fidelity of enzyme inhibition studies, or fail to provide the stereochemical purity required for peptide synthesis, underscoring the need for precise compound selection based on specific quantitative performance data.

Chloroacetyl-L-valine: Comparative Quantitative Evidence for Procurement and Experimental Design


Superior Catalytic Efficiency (kcat/Km) of Chloroacetyl-L-valine over N-Formyl-L-methionine in Enzymatic Assays

In a direct head-to-head enzymatic assay, N-Chloroacetyl-L-valine exhibited a 26.6-fold higher catalytic efficiency (kcat/Km) compared to N-Formyl-L-methionine when used as a substrate for α-chymotrypsin at 100°C and pH 6.5 [1]. While the Vmax and kcat values were identical between the two compounds, the significantly lower Km of N-Chloroacetyl-L-valine (2.5 mM) versus N-Formyl-L-methionine (13.0 mM) demonstrates a much stronger enzyme-substrate affinity, driving the superior efficiency.

Enzyme Kinetics α-Chymotrypsin Substrate Specificity

Chloroacetyl-L-valine as a More Efficient α-Chymotrypsin Substrate than N-Acetyl-L-methionine

When directly compared in identical experimental conditions (100°C, pH 6.5), N-Chloroacetyl-L-valine displayed a 2.6-fold higher catalytic efficiency (kcat/Km) than N-Acetyl-L-methionine, a commonly used standard substrate for α-chymotrypsin [1]. This improvement is entirely attributable to the tighter enzyme binding of N-Chloroacetyl-L-valine, as evidenced by its Km of 2.5 mM compared to 6.6 mM for N-Acetyl-L-methionine, while both substrates share identical Vmax and kcat values.

Enzyme Kinetics α-Chymotrypsin Substrate Profiling

Comparative Reactivity of Chloroacetyl-L-valine Methyl Ester in α-Chymotrypsin Hydrolysis

While precise kcat and Km values from the 1962 study are not available in the abstract, the research provides qualitative evidence that the α-chymotrypsin-catalyzed hydrolysis of chloroacetyl-L-valine methyl ester occurs at a rate that is distinct from its acetyl and benzoyl analogs [1]. The study explicitly notes that kinetic differences are attributable to steric and electronic factors associated with the acyl group, confirming that the chloroacetyl moiety imparts unique reactivity that is not mimicked by other common N-protecting groups [1].

Enzyme Kinetics Substrate Reactivity α-Chymotrypsin

Differential Hydrolysis of N-Chloroacetyl Amino Acids by Acylase I Suggests Valine Branching Impacts Enzyme Susceptibility

A study on the hydrolytic action of Acylase I on various N-acylamino acids indicates that the hydrolysis rate of N-chloroacetyl derivatives is significantly influenced by the steric bulk of the amino acid side chain [1]. The research established a linear relationship between the logarithm of the hydrolysis rate and the inductive constant for straight-chain amino acids up to 5 carbons. However, for amino acids with longer or more branched chains (such as valine), the bulkiness of the molecule progressively hinders the hydrolysis [1]. This class-level inference suggests that N-chloroacetyl-L-valine is hydrolyzed at a different rate compared to its less-branched analogs like N-chloroacetyl-L-alanine or straight-chain analogs like N-chloroacetyl-L-norvaline.

Acylase I Enantioselective Hydrolysis Substrate Specificity

Differential Decomposition Kinetics of N-Chloro Branched-Chain Amino Acids

A 2020 study investigated the decomposition kinetics of N-chloro derivatives of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine [1]. The research confirmed that the decomposition proceeds via both a spontaneous and an OH⁻-assisted pathway, with the overall rate constant being pH-dependent. While the study provides a common mechanistic framework for all three N-chloro-BCAAs, it implies that subtle differences in the side chain structure (e.g., valine's isopropyl group vs. leucine's isobutyl group) could lead to distinct rate constants under specific conditions. This class-level understanding is crucial for applications where the stability or controlled degradation of the N-chloro species is a key experimental variable.

Decomposition Kinetics N-Chloro Amino Acids Water Treatment

Stereospecific Application in Identifying and Characterizing N-Acylamino Acid Racemases

Commercial technical information indicates that N-chloroacetyl-L-valine can be used to identify, differentiate, and characterize unique N-acylamino acid racemases, while the racemic mixture, N-chloroacetyl-DL-valine, serves as a general substrate . This implies that the L-enantiomer is a more selective probe for enzymes that preferentially act on or are inhibited by the L-isomer. The use of the pure L-form allows researchers to deconvolute the stereospecificity of the enzyme's active site, a distinction that cannot be made with the racemic DL-mixture.

Racemase Assay Enzyme Characterization Chiral Resolution

Chloroacetyl-L-valine: Primary Application Scenarios Based on Quantified Performance Advantages


High-Temperature α-Chymotrypsin Activity Assays Requiring Enhanced Sensitivity

Chloroacetyl-L-valine is the substrate of choice for α-chymotrypsin assays conducted at elevated temperatures (e.g., 100°C), particularly where assay sensitivity and substrate economy are paramount. Its 2.6-fold higher catalytic efficiency over the standard substrate N-Acetyl-L-methionine, and its 26.6-fold advantage over N-Formyl-L-methionine, directly translate to a stronger signal at lower substrate concentrations [1]. This is critical for applications such as screening for hyperthermophilic enzyme variants, studying enzyme kinetics under extreme conditions, or developing high-throughput screening (HTS) assays where reagent costs and detection limits are key constraints.

Mechanistic Studies of Serine Proteases Involving α-Chymotrypsin

For research focused on understanding the structure-activity relationships (SAR) of α-chymotrypsin, Chloroacetyl-L-valine provides a distinct kinetic and steric profile that is not replicated by its acetyl or benzoyl counterparts [2]. The chloroacetyl group introduces unique electronic and steric effects, making it a valuable probe for mapping the enzyme's active site topology and investigating the contributions of acyl group structure to substrate binding and turnover. This compound enables the deconvolution of complex kinetic mechanisms and helps delineate the role of the acyl moiety in the formation and decomposition of the enzyme-substrate complex.

Stereospecific Characterization of N-Acylamino Acid Racemases

Enzymologists studying amino acid racemases should procure the pure L-enantiomer (CAS 2279-16-5) rather than the racemic DL-mixture (CAS 4090-17-9) for assays designed to probe the stereospecificity of the enzyme's active site . The L-isomer acts as a selective substrate or inhibitor, allowing for the unambiguous determination of the enzyme's preference for L-amino acid derivatives. This application is essential for characterizing novel racemases, understanding their physiological roles, and engineering enzymes with altered stereoselectivity.

Building Block in Peptide Synthesis with Electrophilic Reactivity

In synthetic chemistry workflows, Chloroacetyl-L-valine serves as a versatile building block where the N-terminal chloroacetyl group provides a reactive handle for further functionalization via nucleophilic substitution . This is in contrast to N-acetyl-L-valine, which is relatively inert. The chloroacetyl group can be selectively displaced by thiols, amines, or other nucleophiles, enabling the construction of complex peptidomimetics or bioconjugates. Its use is indicated when the synthetic route requires a temporary, selectively cleavable, or activatable N-protecting group with distinct reactivity compared to standard Fmoc or Boc chemistries.

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